molecular formula C11H13N3O B8473022 5-morpholin-4-yl-1H-pyrrolo[2,3-c]pyridine

5-morpholin-4-yl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8473022
M. Wt: 203.24 g/mol
InChI Key: XABVQLAHWZCZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-morpholin-4-yl-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-morpholin-4-yl-1H-pyrrolo[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-morpholin-4-yl-1H-pyrrolo[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-morpholin-4-yl-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-(1H-pyrrolo[2,3-c]pyridin-5-yl)morpholine

InChI

InChI=1S/C11H13N3O/c1-2-12-10-8-13-11(7-9(1)10)14-3-5-15-6-4-14/h1-2,7-8,12H,3-6H2

InChI Key

XABVQLAHWZCZDW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C3C(=C2)C=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 450 mg (2 mmol) of [2-(2-chloro-5-nitro-pyridin-4-yl)-vinyl]-dimethyl-amine in a 20 mL of mixed solvent of MeOH—CH2Cl2 (1:1) was treated with 3 mL of morpholine. The reaction mixture was stirred at 65° C. for 8 h. Volatiles were then removed. CH2Cl2 (100 mL) and H2O (30 mL) were added. The organic layer was separated and washed with H2O (30 mL), brine (30 mL), dried over Na2SO4, and concentrated. The red powder was treated with 4.0 g (63 mmol, 32 eq) of ammonium formate and 10% Pd—C (120 mg). The reaction mixture was stirred at 65° C. for 30 min. The reaction mixture was then filtered through a pad of celite and concentrated to obtain a yellow solid. Column chromatography (silica, 5% MeOH/CH2Cl2) provided 210 mg (52% for 2 steps) of 5-morpholin-4-yl-1H-pyrrolo[2,3-c]pyridine as a yellow solid. TLC (silica, 5% MeOH/CH2Cl2): Rf=0.40. MS (electrospray): exact mass calculated for C11H13N3O, 203.11; m/z found, 204.2 [M+H]+.
Quantity
450 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
120 mg
Type
catalyst
Reaction Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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